molecular formula C12H15N3O2 B12830383 2-Amino-3-(5-amino-1-methyl-1H-indol-3-yl)propanoic acid

2-Amino-3-(5-amino-1-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B12830383
M. Wt: 233.27 g/mol
InChI Key: LDEKWMVMAOFEIX-UHFFFAOYSA-N
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Description

2-Amino-3-(5-amino-1-methyl-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of indole derivatives often involves interaction with various biological targets, including enzymes and receptors. For example, some indole derivatives act as inhibitors of specific enzymes, while others may bind to receptors and modulate their activity . The exact molecular targets and pathways can vary depending on the specific structure of the compound.

Comparison with Similar Compounds

2-Amino-3-(5-amino-1-methyl-1H-indol-3-yl)propanoic acid can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in various fields of research and industry.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-amino-3-(5-amino-1-methylindol-3-yl)propanoic acid

InChI

InChI=1S/C12H15N3O2/c1-15-6-7(4-10(14)12(16)17)9-5-8(13)2-3-11(9)15/h2-3,5-6,10H,4,13-14H2,1H3,(H,16,17)

InChI Key

LDEKWMVMAOFEIX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)N)CC(C(=O)O)N

Origin of Product

United States

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